

(R)-Ofloxacin-d3: A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B584767

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for **(R)-Ofloxacin-d3**. This deuterated isotopologue of the dextrorotatory enantiomer of ofloxacin is a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical and Physical Properties

(R)-Ofloxacin-d3 is a synthetic fluoroquinolone antibacterial agent. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of (R)-ofloxacin in biological matrices.

Property	Value
Chemical Name	(R)-9-Fluoro-3-methyl-10-(4-(methyl-d3)piperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Molecular Formula	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄
Molecular Weight	364.4 g/mol
CAS Number	1346617-10-4
Appearance	Neat (form may vary)
Primary Application	Labeled internal standard for bioanalytical and research applications.

Safety and Handling Precautions

While specific quantitative toxicity data for **(R)-Ofloxacin-d3** is not readily available, the safety profile can be inferred from its non-deuterated counterpart, (R)-ofloxacin, and the general class of fluoroquinolones. The provided Material Safety Data Sheet (MSDS) for **(R)-Ofloxacin-d3**, though lacking detailed toxicological data, outlines essential handling procedures.

General Precautions:

- Avoid Contact: Direct contact with skin and eyes should be strictly avoided.[1]
- Prevent Inhalation: Avoid the formation and inhalation of dust and aerosols.[1]
- Ventilation: Use in a well-ventilated area. Appropriate exhaust ventilation should be in place where dust is formed.[1]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles.
 - Hand Protection: Wear appropriate chemical-resistant gloves.
 - Body Protection: Wear a lab coat or other protective clothing.

- Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Hazard Class	GHS Classification (from MSDS)	Precautionary Statements (from MSDS)
Acute Toxicity (Oral)	No Data Available	No Data Available
Acute Toxicity (Dermal)	No Data Available	No Data Available
Acute Toxicity (Inhalation)	No Data Available	No Data Available
Skin Corrosion/Irritation	No Data Available	No Data Available
Eye Damage/Irritation	No Data Available	No Data Available

Storage:

- Temperature: Store in a refrigerator (2-8°C).
- Container: Keep the container tightly closed in a dry and well-ventilated place.[\[1\]](#)

Toxicological Information (Inferred from Ofloxacin)

Toxicological studies on ofloxacin provide insights into the potential hazards. It is important to handle **(R)-Ofloxacin-d3** with the same level of caution.

Toxicological Endpoint	Finding for Ofloxacin
General Toxicity	Generally well-tolerated in adults at therapeutic doses.
Arthropathy	Can cause cartilage damage in immature animals.
Tendinopathy	Associated with an increased risk of tendinitis and tendon rupture.
Fertility	No impairment of fertility observed in studies.
Mutagenicity	Generally considered non-mutagenic.

Experimental Protocols

(R)-Ofloxacin-d3 is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of ofloxacin in biological samples. Below are generalized protocols for its use in this application and for assessing the biological activity of ofloxacin.

Quantification of (R)-Ofloxacin in Biological Matrices using LC-MS/MS with (R)-Ofloxacin-d3 Internal Standard

This protocol outlines a general procedure for the sample preparation and analysis of (R)-ofloxacin in plasma.

Materials:

- **(R)-Ofloxacin-d3** (as internal standard)
- Blank plasma
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Ultrapure water
- Vortex mixer
- Centrifuge
- LC-MS/MS system

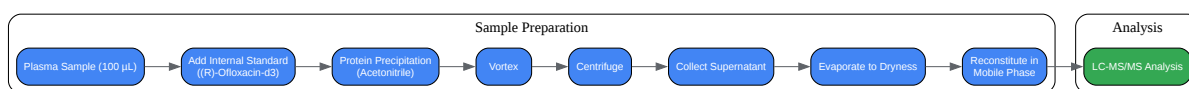
Procedure:

- Preparation of Stock Solutions:

- Prepare a stock solution of **(R)-Ofloxacin-d3** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a stock solution of (R)-ofloxacin in the same solvent at 1 mg/mL.
- Preparation of Working Solutions:
 - Prepare a working solution of the internal standard (**(R)-Ofloxacin-d3**) by diluting the stock solution in 50:50 ACN:water to a final concentration of 100 ng/mL.
 - Prepare a series of working solutions of (R)-ofloxacin for the calibration curve by serial dilution of the stock solution.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.
 - Add 400 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both (R)-ofloxacin and **(R)-Ofloxacin-d3**.

Workflow for LC-MS Sample Preparation:



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Caption: General workflow for the preparation of plasma samples for LC-MS/MS analysis.

DNA Gyrase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of ofloxacin on bacterial DNA gyrase.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- DNA Gyrase enzyme
- Assay buffer (containing ATP)
- (R)-Ofloxacin (or test compound)
- Agarose gel

- Gel electrophoresis apparatus
- DNA staining agent (e.g., ethidium bromide)
- Gel imaging system

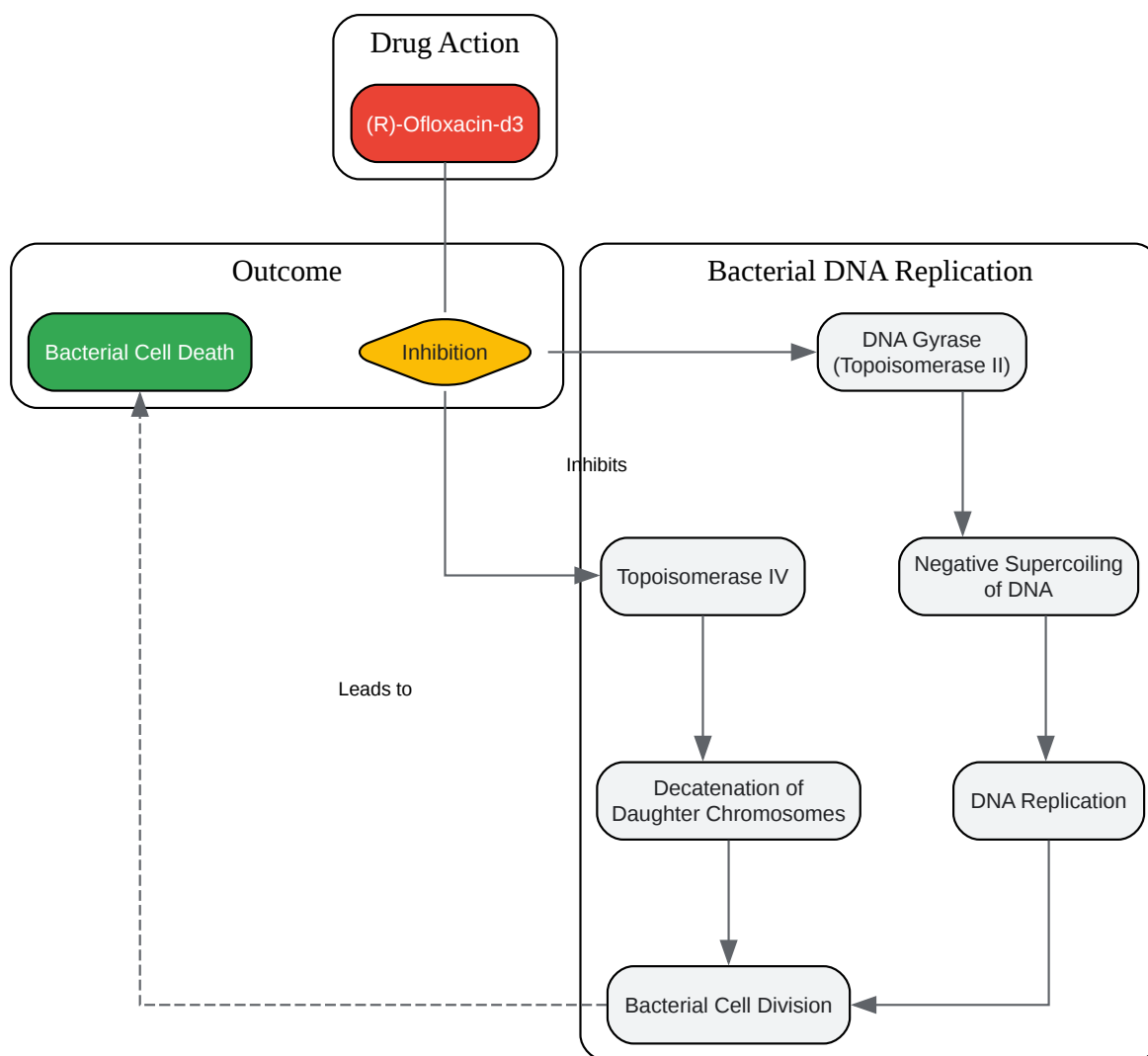
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of (R)-ofloxacin.
 - Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition:
 - Add DNA gyrase to each reaction tube (except the negative control).
- Incubation:
 - Incubate the reactions at 37°C for 1 hour.
- Reaction Termination:
 - Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
- Agarose Gel Electrophoresis:
 - Load the reaction products onto an agarose gel.
 - Run the gel at a constant voltage until the DNA forms are well-separated.
- Visualization and Analysis:
 - Stain the gel with a DNA staining agent.
 - Visualize the DNA bands under UV light.

- The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. The inhibition of these enzymes leads to the cessation of bacterial cell division and ultimately cell death.



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Caption: Mechanism of action of Ofloxacin, inhibiting DNA gyrase and topoisomerase IV.

Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should

be conducted by trained personnel in accordance with institutional safety policies and regulations.

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References

- 1. Antiviral activity and inhibition of topoisomerase by ofloxacin, a new quinolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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